molecular formula C12H18ClN3 B2453697 N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 1269288-58-5

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No.: B2453697
CAS No.: 1269288-58-5
M. Wt: 239.75
InChI Key: ADKUHHOOYZDIAB-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .

Scientific Research Applications

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to its specific ethyl and methyl substitutions, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .

Properties

IUPAC Name

N-ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.ClH/c1-3-13-8-7-11-14-10-6-4-5-9(2)12(10)15-11;/h4-6,13H,3,7-8H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUHHOOYZDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=C(C=CC=C2N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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